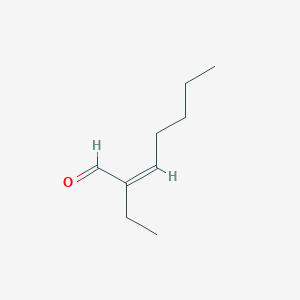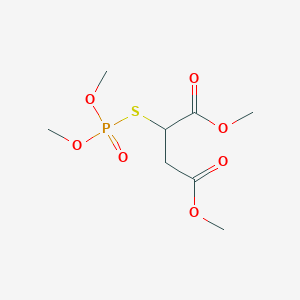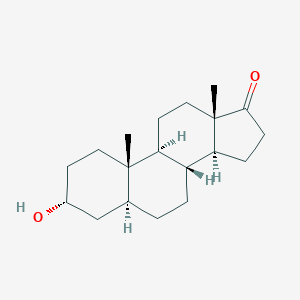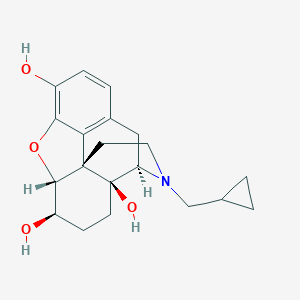
9alpha,11-Dihydroxydrim-7-en-6-one
Overview
Description
9alpha,11-Dihydroxydrim-7-en-6-one is a sesquiterpenoid . It is a high-purity natural product . The compound is sourced from the leaves and the bark of Drimys winteri .
Molecular Structure Analysis
The molecular formula of 9alpha,11-Dihydroxydrim-7-en-6-one is C15H24O3 . Its molecular weight is 252.35 g/mol . The chemical name is (4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one .Physical And Chemical Properties Analysis
9alpha,11-Dihydroxydrim-7-en-6-one appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antiviral Activity
- 9alpha,13alpha-Dihydroxylisopropylidenylisatisine A, a derivative of isatisine A and structurally related to 9alpha,11-Dihydroxydrim-7-en-6-one, showed moderate anti-HIV-1 activity. This compound, isolated from Isatis indigotica Fort, has an unprecedented fused pentacyclic skeleton (Liu et al., 2007).
Synthetic Routes and Applications
- A study on the synthesis of 11-hydroxydrim-8(9)-en-7-one and 11,12-dihydroxydrim-8(9)-en-7-one from drim-8(9)-en-7-one revealed their value as key intermediates in preparing biologically active drimanic sesquiterpenoids (Vlad et al., 1990).
Cytotoxic Properties
- Aplidiasterols A and B, structurally similar to 9alpha,11-Dihydroxydrim-7-en-6-one, demonstrated cytotoxicity against certain tumor cells. These compounds represent a novel class of secosterols isolated from the Mediterranean ascidian Aplidium conicum (Aiello et al., 2003).
Metabolic Transformations
- Research on the metabolism of 11-oxygenated steroids, including compounds structurally related to 9alpha,11-Dihydroxydrim-7-en-6-one, highlighted their transformation by liver microsomes. This indicates potential metabolic pathways and interactions in biological systems (Bush, Hunter, & Meigs, 1968).
Biological Mimicry
- The synthesis and evaluation of novel 9alpha-fluorosteroids, which are closely related to 9alpha,11-Dihydroxydrim-7-en-6-one, demonstrated higher anabolic activity. This implies potential applications in mimicking natural hormonal activities (Reyes-Moreno et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3/t12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASNEFFHUIZEG-AEGPPILISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347667 | |
| Record name | (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9alpha,11-Dihydroxydrim-7-en-6-one | |
CAS RN |
127681-58-7 | |
| Record name | (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)










